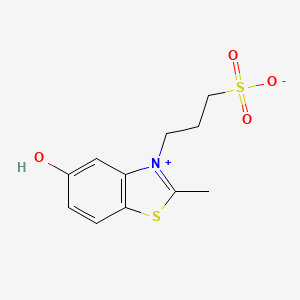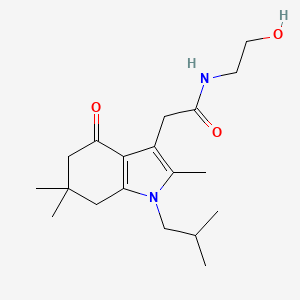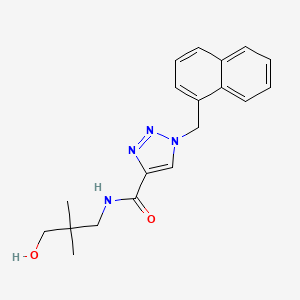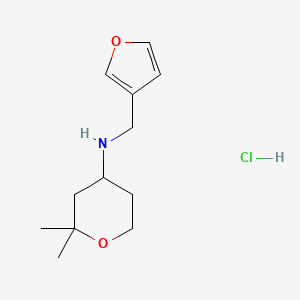![molecular formula C18H15Cl2N3O2 B5137809 2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5137809.png)
2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DDAOA and is a member of the oxadiazole family of compounds.
Wirkmechanismus
DDAOA acts by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. DDAOA has also been shown to inhibit the activity of monoamine oxidase-B (MAO-B), an enzyme involved in the breakdown of dopamine, a neurotransmitter involved in the regulation of mood and movement.
Biochemical and Physiological Effects:
DDAOA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant and neuroprotective effects, making it a promising candidate for the treatment of neurological disorders. DDAOA has also been shown to have antioxidant properties, which may be beneficial in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DDAOA has several advantages for use in lab experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on DDAOA. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also have potential applications in the treatment of cancer and other inflammatory conditions. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Synthesemethoden
The synthesis of DDAOA involves the reaction of 3,4-dichlorobenzohydrazide with 3,4-dimethylphenylacetic acid and acetic anhydride in the presence of triethylamine and phosphorous oxychloride. The resulting compound is then treated with hydrazine hydrate to produce DDAOA. The synthesis method is relatively straightforward and has been optimized for large-scale production.
Wissenschaftliche Forschungsanwendungen
DDAOA has been studied for its potential applications in various scientific research fields. It has been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DDAOA has been shown to inhibit the activity of certain enzymes and receptors, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-10-3-5-13(7-11(10)2)21-17(24)9-16-22-18(25-23-16)12-4-6-14(19)15(20)8-12/h3-8H,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYUCEWBKNFJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-6-quinolinecarboxamide](/img/structure/B5137800.png)

![4-[(phenylthio)acetyl]thiomorpholine 1,1-dioxide](/img/structure/B5137819.png)

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5137825.png)

![N-1,3-benzodioxol-5-yl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5137841.png)
![2-[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5137846.png)